tert-Butyl carbazate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl carbazate and related compounds involves several key strategies:
- Multicomponent Reactions: tert-Butyl nitrite serves as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).
- Versatile Intermediates: N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are versatile intermediates for the asymmetric synthesis of amines, showcasing the broad utility of tert-butyl-based compounds in synthesizing enantioenriched amines (Ellman et al., 2002).
- Enantioselective Synthesis: The enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate demonstrates the capability to set stereogenic centers, vital for the production of potent inhibitors (Ghosh et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-Butyl carbazate derivatives has been characterized through various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide insights into the preferred conformation and geometrical isomerism of these compounds in both the liquid and solid states (Shanthi et al., 2020).
Chemical Reactions and Properties
- Palladium-Catalyzed Cross-Coupling: N-Boc-N-alkenylhydrazines, a unique class of compounds, are synthesized via palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, showcasing the compound's role in forming highly functionalized hydrazines (Barluenga et al., 2007).
Scientific Research Applications
Detection of Volatile Acid Vapors : Tert-butyl carbazate-modified carbazole nanofibers have been found effective in detecting volatile acid vapors, presenting a straightforward method for creating efficient chemosensors (Jiabao Sun et al., 2015).
Chromatography Applications : In chromatography, tert-butyl carbamate and tert-butyl carbazate have been used as co-modifiers in cyclodextrin-modified mobile phases. This application shortens the retention times for polyaromatic hydrocarbons in reversed-phase high-performance liquid chromatography (HPLC), thus enhancing separation efficiency (N. Husain et al., 1995).
Polymer Synthesis : Tert-butyl carbazate derivatives, such as di-tert-butyl acrylate (diTBA) monomer, have been utilized to increase carboxylic acid density and flexibility in the synthesis of polymers like poly(acrylic acid), maintaining chain-end fidelity under specific polymerization conditions (Z. Page et al., 2017).
Drug Discovery : The incorporation of tert-butyl isosteres in drug discovery has been evaluated, though their use can lead to unwanted properties and decreased metabolic stability (Matthias V. Westphal et al., 2015).
Synthesis of N-Boc-N-alkenylhydrazines : Palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate has been employed for the first general synthesis of N-Boc-N-alkenylhydrazines, a highly functionalized and unusual type of hydrazine (J. Barluenga et al., 2007).
Antimicrobial Activity : Compounds derived from tert-butyl carbazate have shown promising antimicrobial activity against various bacteria and fungi (A. Ghoneim & S. Mohamed, 2013).
Preparation of α-Alkyl-α-aminosilanes : The metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane has been an efficient method for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).
Synthesis of Piperidin-4-ones : Tert-butyl carbazates have been utilized in the synthesis of biopertinent and synthetically important intermediates of piperidin-4-ones, with their characterization done using various techniques (D. Shanthi et al., 2020).
Safety And Hazards
Tert-Butyl carbazate is classified as a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed or in contact with skin . It should be stored in a cool place and is incompatible with strong oxidizing agents and strong bases .
Future Directions
properties
IUPAC Name |
tert-butyl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACXUFSLUYRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061227 | |
Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl carbazate | |
CAS RN |
870-46-2 | |
Record name | tert-Butyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl carbazate | |
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Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-Butyl carbazate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ6ERH52CN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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